

Technical Guide: An Analysis of Methoxyethyl Nitrobenzene Isomers

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

Cat. No.: B3075237

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Disclaimer: This technical guide addresses the chemical compound family of methoxyethyl nitrobenzene. Extensive database searches, including CAS registry, PubChem, and other chemical repositories, yielded no specific entry or CAS number for 1-(2-Methoxyethyl)-2-nitrobenzene. The majority of publicly available scientific literature pertains to its isomer, 1-(2-Methoxyethyl)-4-nitrobenzene. This document will therefore focus on the available data for this and other related isomers, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Methoxyethyl Nitrobenzene Isomers

The structural isomers of methoxyethyl nitrobenzene exhibit distinct physical and chemical properties. The most well-documented of these is the para-substituted isomer, 1-(2-Methoxyethyl)-4-nitrobenzene.

Property	1-(2-Methoxyethyl)-4-nitrobenzene	1-Methoxy-2-nitrobenzene
CAS Number	69628-98-4[1][2][3][4]	91-23-6[5][6]
Molecular Formula	C ₉ H ₁₁ NO ₃ [1][2][3]	C ₇ H ₇ NO ₃ [5][6][7]
Molecular Weight	181.19 g/mol [1][2][3]	153.14 g/mol [5][7]
IUPAC Name	1-(2-methoxyethyl)-4-nitrobenzene[2][4]	1-methoxy-2-nitrobenzene[6]
Synonyms	p-Nitrophenethyl Methyl Ether[1][3]	o-Nitroanisole, 2-Nitroanisole[5][6]
Boiling Point	273.6±15.0 °C at 760 mmHg[8]	273 °C[7]
Density	1.2±0.1 g/cm ³ [8]	1.25 g/mL[7]
Refractive Index	Not available	1.5610[7]
Melting Point	Not available	9.5 °C[7]

Synthesis and Reactivity

The synthesis of nitroaromatic compounds such as methoxyethyl nitrobenzenes typically involves the electrophilic nitration of the corresponding substituted benzene.

Experimental Protocol: General Nitration of an Aromatic Ring

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution. The following is a general laboratory-scale procedure for the synthesis of nitrobenzene, which can be adapted for substituted benzenes.

Materials:

- Benzene (or substituted benzene)
- Concentrated Nitric Acid (67%)[9]

- Concentrated Sulfuric Acid (98%)[9]
- Ice bath
- Separatory funnel
- Sodium Hydroxide solution (5M)[9]
- Anhydrous Calcium Chloride[9]

Procedure:

- A "nitrating mixture" is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling in an ice bath. This addition is exothermic.[9]
- The aromatic substrate (e.g., (2-methoxyethyl)benzene) is then added dropwise to the nitrating mixture, maintaining a low temperature (typically below 55-60°C) to prevent dinitration and side reactions.[10]
- The reaction mixture is stirred for a set period (e.g., 1 hour) after the addition is complete, sometimes with gentle heating to 60°C to ensure the reaction goes to completion.[10]
- After cooling, the mixture is poured into ice-cold water. The organic layer, containing the nitroaromatic product, is then separated using a separatory funnel.[9]
- The organic layer is washed sequentially with water and a dilute sodium hydroxide solution to remove residual acids.[10]
- The product is then dried using a drying agent like anhydrous calcium chloride.[10]
- Further purification can be achieved through distillation.[10]

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming electrophiles to the meta position.

[11][12] Key reactions involving the nitro group include:

- **Reduction:** The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid. This makes nitroaromatics important intermediates in the synthesis of anilines.[\[13\]](#)
- **Nucleophilic Aromatic Substitution:** The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring.

Logical Workflow for Synthesis and Isomer Direction

The synthesis of a specific isomer of nitro-(2-methoxyethyl)benzene depends on the directing effects of the substituent already on the benzene ring. The (2-methoxyethyl) group is an alkyl group with an ether linkage. Such groups are generally ortho, para-directing in electrophilic aromatic substitution.

Caption: Predicted outcome of the electrophilic nitration of (2-methoxyethyl)benzene.

Spectroscopic Data

While a full dataset for 1-(2-methoxyethyl)-2-nitrobenzene is unavailable, spectral information for related compounds is documented.

- 1-(2-Methoxyethyl)-4-nitrobenzene: 1D NMR (¹³C NMR), Mass Spectrometry (GC-MS), and IR spectra are available through databases like PubChem.[\[2\]](#)
- 1-Methoxy-2-nitrobenzene: IR and Mass spectra are available in the NIST WebBook.[\[6\]](#)[\[14\]](#)

Applications in Research and Development

Nitroaromatic compounds are versatile intermediates in organic synthesis.[\[13\]](#) Their primary application lies in their conversion to anilines, which are precursors to a wide range of pharmaceuticals, dyes, and polymers. For instance, 1-(2-Methoxyethyl)-4-nitrobenzene is cited as an important intermediate for synthesizing more complex organic molecules.[\[13\]](#) The functional groups present allow for a variety of chemical transformations, making it a useful building block in medicinal chemistry and materials science.[\[13\]](#)

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